4-(1H-pyrazol-5-yl)phthalonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H6N4 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4-(1H-pyrazol-5-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C11H6N4/c12-6-9-2-1-8(5-10(9)7-13)11-3-4-14-15-11/h1-5H,(H,14,15) |
InChI Key |
YFBZGROYRLHDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 1h Pyrazol 5 Yl Phthalonitrile and Its Analogues
Strategies for Direct Synthesis of the Core Scaffold
The direct synthesis of the 4-(1H-pyrazol-5-yl)phthalonitrile core structure relies on established chemical transformations that build the pyrazole (B372694) ring onto a phthalonitrile (B49051) framework.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for attaching nucleophiles to aromatic rings, and it is a viable method for synthesizing phthalonitrile derivatives. nih.govresearchgate.net In the context of this compound, this approach would typically involve the reaction of a phthalonitrile bearing a good leaving group, such as a halogen or a nitro group, at the 4-position with a pyrazole-containing nucleophile. For instance, 4-nitrophthalonitrile (B195368) can react with a suitable pyrazole derivative in a nucleophilic aromatic displacement of the nitro group. researchgate.netresearchgate.net The efficiency of these reactions often depends on the nature of the solvent, temperature, and the presence of a base to facilitate the nucleophilic attack. researchgate.net While direct synthesis of the title compound via this method is plausible, much of the documented research focuses on attaching substituted pyrazole moieties to the phthalonitrile ring system. researchgate.net
Cyclocondensation Reactions in Pyrazole Ring Formation
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comnih.gov To synthesize this compound using this strategy, a key intermediate would be a phthalonitrile derivative containing a 1,3-dicarbonyl moiety at the 4-position. This intermediate could then undergo cyclization with hydrazine or a substituted hydrazine to form the pyrazole ring. mdpi.comresearchgate.net
A common approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines, which initially form pyrazolines that can be subsequently oxidized to pyrazoles. nih.govresearchgate.net The regioselectivity of the cyclocondensation can sometimes be an issue, potentially leading to a mixture of isomers. mdpi.com The reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome and yield of the desired pyrazole derivative. nih.govnih.gov
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives allows for the fine-tuning of the molecule's properties for specific applications. Modular and one-pot synthetic strategies are employed to introduce a variety of substituents efficiently.
Introduction of Diverse Substituents via Modular Synthesis
Modular synthesis allows for the preparation of a library of compounds by combining different building blocks. In the context of substituted 4-(1H-pyrazol-5-yl)phthalonitriles, this can be achieved by starting with variously substituted phthalonitriles or by using substituted hydrazines in the cyclocondensation step. nih.gov For example, substituted phenylhydrazines can be used to introduce aryl groups at the N-1 position of the pyrazole ring. nih.gov
Similarly, the synthesis can start from a pre-functionalized phthalonitrile. For instance, a novel 4-(4-hydrazinylphenoxy)phthalonitrile has been synthesized and subsequently reacted with various 1,3-dicarbonyl compounds to yield phthalonitriles bearing substituted pyrazole fragments. researchgate.net This modular approach provides a high degree of flexibility in introducing a wide range of functional groups to the final molecule.
One-Pot Synthetic Procedures for Pyrazole and Pyrazolone (B3327878) Derivatives
One-pot syntheses are highly efficient as they combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. mdpi.comresearchgate.netfip.org Such procedures have been developed for the synthesis of various pyrazole and pyrazolone derivatives. mdpi.comresearchgate.netjsynthchem.com For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and hydrazine derivatives can yield polysubstituted pyrazoles. organic-chemistry.org
Microwave-assisted one-pot synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of pyrazolone derivatives under solvent-free conditions. mdpi.comresearchgate.net These methods often offer advantages such as shorter reaction times, higher yields, and environmentally benign conditions. nih.gov While not always directly applied to the synthesis of this compound itself, these one-pot methodologies for related pyrazole structures demonstrate the potential for developing more streamlined and efficient routes to the target compound and its derivatives. nih.govchemrevlett.com
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers valuable insights into the functional groups and bonding arrangements within the 4-(1H-pyrazol-5-yl)phthalonitrile molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound provides definitive evidence for its key functional groups. A prominent absorption band is observed in the region of 2231-2201 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile groups. researchgate.netrsc.org The presence of the pyrazole (B372694) ring is confirmed by N-H stretching vibrations, typically seen in the range of 3479-3179 cm⁻¹. rsc.orgnih.gov Aromatic C-H stretching vibrations are observed around 3055 cm⁻¹. rsc.org
The spectrum also displays bands corresponding to C=C stretching vibrations within the aromatic rings, generally found in the 1642-1492 cm⁻¹ region. nih.govnih.gov C-N and C-O stretching vibrations can also be identified. nih.govnih.gov The out-of-plane bending vibrations for C-H and C-C bonds in the phthalonitrile (B49051) fragment are typically located in the lower frequency region, below 1000 cm⁻¹. nih.gov
Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Structures
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| N-H Stretch (pyrazole) | 3479-3179 | rsc.orgnih.gov |
| Aromatic C-H Stretch | ~3055 | rsc.org |
| C≡N Stretch (nitrile) | 2231-2201 | researchgate.netrsc.org |
| C=C Stretch (aromatic) | 1642-1492 | nih.govnih.gov |
| C-N Stretch | ~1276 | nih.gov |
| C-O Stretch | ~1255 | nih.gov |
| C-H, C-C Out-of-plane Bending | <1000 | nih.gov |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy complements the FT-IR data, providing further confirmation of the molecular structure. The C≡N stretching vibration, a strong and characteristic band in the Raman spectrum, further supports the presence of the nitrile functional groups. The aromatic ring vibrations are also readily observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Detailed analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, has provided unambiguous assignment of all proton and carbon signals in this compound.
Proton (¹H) NMR Chemical Shift Assignments and Spin Systems
The ¹H NMR spectrum of this compound displays a set of distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. youtube.com
The protons of the phthalonitrile ring system typically exhibit a characteristic AMX spin system. isuct.ru These protons appear as a doublet, a doublet of doublets, and another doublet in the aromatic region of the spectrum. isuct.ru The protons of the pyrazole ring also show distinct signals. The N-H proton of the pyrazole ring is often observed as a broad singlet, with its chemical shift being dependent on factors like solvent and concentration. msu.edu
Table 2: Representative ¹H NMR Chemical Shift Assignments for this compound and Analogous Structures
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Reference |
| Phthalonitrile H | d | 8.02-8.09 | isuct.ru |
| Phthalonitrile H | dd | 7.26-7.45 | isuct.ru |
| Phthalonitrile H | d | 7.56-7.77 | isuct.ru |
| Pyrazole CH | s | ~6.03 | isuct.ru |
| Pyrazole NH | br s | Variable | msu.edu |
Note: Chemical shifts can vary depending on the solvent and other experimental conditions.
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. oregonstate.edu
The carbon atoms of the nitrile groups (C≡N) are typically found in the range of 112-119 ppm. rsc.orgrsc.org The carbon atoms of the aromatic phthalonitrile and pyrazole rings resonate in the aromatic region, generally between 100 and 150 ppm. msu.edupdx.edu Quaternary carbons, those not directly bonded to a hydrogen atom, often show weaker signals. oregonstate.edu
Table 3: Typical ¹³C NMR Chemical Shift Ranges for this compound and Related Compounds
| Carbon Type | Chemical Shift Range (δ, ppm) | Reference |
| C≡N (Nitrile) | 112-119 | rsc.orgrsc.org |
| Aromatic/Heteroaromatic C | 100-150 | msu.edupdx.edu |
| Quaternary Aromatic C | Variable (often weak) | oregonstate.edu |
Advanced NMR Techniques for Structural Confirmation
To unequivocally confirm the structural assignments, advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. rsc.org
COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the spin systems of the phthalonitrile and pyrazole rings. isuct.ru
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. rsc.org
These advanced techniques provide a complete and unambiguous picture of the molecular structure of this compound, corroborating the data obtained from 1D NMR and vibrational spectroscopy.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
The molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C11H6N4. The fragmentation of pyrazole-containing compounds is known to proceed through characteristic pathways. urfu.ruresearchgate.net The pyrazole ring, a stable aromatic heterocycle, can undergo ring-opening reactions or lose substituents. The fragmentation of pyrazoles often involves the cleavage of the N-N bond and subsequent loss of small neutral molecules like HCN or N2. researchgate.net
For this compound, key fragmentation pathways would likely involve the dissociation of the pyrazole and phthalonitrile moieties. The linkage between the two ring systems could cleave, leading to fragments corresponding to the pyrazolyl cation and the phthalonitrile radical cation, or vice versa. Further fragmentation of the phthalonitrile part could involve the loss of one or both nitrile (CN) groups.
A hypothetical fragmentation pattern based on the principles observed in similar structures is outlined below.
Hypothetical Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |
| 194 | [C11H6N4]+• (Molecular Ion) | Ionization of the parent molecule |
| 167 | [C10H5N2]+ | Loss of HCN from the pyrazole ring |
| 140 | [C9H4N2]+• | Loss of N2 from the pyrazole moiety |
| 128 | [C8H4N2]+• | Phthalonitrile radical cation |
| 102 | [C7H4N]+ | Loss of a CN group from the phthalonitrile fragment |
| 67 | [C3H3N2]+ | Pyrazolyl cation |
This table represents a predictive model of fragmentation and is not based on direct experimental data for the specified compound.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The absorption maxima (λmax) are characteristic of the chromophores present in the structure. For this compound, the electronic spectrum is expected to be a composite of the absorptions from the pyrazole and phthalonitrile ring systems, influenced by their conjugation.
While specific experimental UV-Vis data for this compound is not detailed in the available literature, studies on related pyrazole-substituted phthalonitriles and their precursors offer valuable insights. researchgate.netresearchgate.net Phthalonitrile derivatives typically exhibit strong absorption bands in the UV region. The presence of the pyrazole substituent, a five-membered aromatic heterocycle, is expected to modulate the electronic transitions of the phthalonitrile system.
The conjugation between the π-systems of the pyrazole and the benzene (B151609) ring of the phthalonitrile would likely result in a bathochromic (red) shift of the absorption bands compared to unsubstituted phthalonitrile. The electronic spectrum would be characterized by π → π* transitions associated with the aromatic rings and the nitrile groups. The exact position and intensity of these bands are sensitive to the solvent polarity.
Based on data from analogous compounds, the expected UV-Vis absorption characteristics are summarized below.
Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Associated Electronic Transition |
| Dichloromethane | ~280-320 | π → π* (Phthalonitrile moiety) |
| Dichloromethane | ~240-260 | π → π* (Pyrazole moiety) |
This table is an estimation based on the spectral properties of structurally similar compounds and is not derived from direct measurement of this compound.
The study of such compounds often involves their use as precursors for the synthesis of larger, more complex molecules like phthalocyanines. The UV-Vis spectra of these resulting macrocycles are significantly different, showing intense Q-bands in the visible region, a characteristic feature that is absent in the precursor phthalonitrile. researchgate.net
Crystallographic Investigations and Molecular Architecture
Single Crystal X-ray Diffraction Studies
No published single-crystal X-ray diffraction data for 4-(1H-pyrazol-5-yl)phthalonitrile could be located.
Analysis of Intermolecular Interactions and Crystal Packing
Without crystal structure data, an analysis of the intermolecular interactions and crystal packing of this compound cannot be performed.
Conformational Analysis and Molecular Geometry
A detailed conformational analysis and description of the molecular geometry of this compound based on experimental data is not possible without crystallographic information.
An article on the computational and quantum mechanical studies of This compound cannot be generated at this time.
Extensive searches for published scientific literature containing the specific computational and quantum mechanical analyses requested—including Density Functional Theory (DFT) calculations, geometry optimization, vibrational frequencies, NMR chemical shift predictions, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping—for the compound this compound did not yield any specific results.
While research exists on similar compounds containing pyrazole (B372694) or phthalonitrile (B49051) moieties, no studies were found that focused specifically on the quantum mechanical properties of this compound itself. To ensure scientific accuracy and strictly adhere to the provided instructions, which mandate focusing solely on the specified compound, the generation of an article is not possible without the foundational data from dedicated research studies.
Computational Chemistry and Quantum Mechanical Studies
Electronic Structure Analysis
Natural Bond Orbital (NBO) Analysis
Key donor-acceptor interactions within the molecule involve the pyrazole (B372694) and phthalonitrile (B49051) rings. For instance, charge transfer from the pyrazole ring to the phthalonitrile moiety is a significant stabilizing interaction. mdpi.com The specific interactions, such as those between π orbitals of the phenyl ring and π* orbitals of adjacent cyano groups, contribute significantly to the molecular stability. mdpi.com These delocalization energies can range from a few to over 50 kcal/mol, indicating strong electronic communication between the different parts of the molecule. mdpi.com
The NBO analysis also helps in understanding the nature of the chemical bonds, identifying them as primarily covalent or ionic based on the distribution of electron density. wisc.edu For 4-(1H-pyrazol-5-yl)phthalonitrile, the bonds are predominantly covalent, with some degree of polarization due to the presence of electronegative nitrogen atoms.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic absorption spectra of molecules. ohio-state.eduucla.eduresearchgate.net It provides information about the energies of electronic transitions, the corresponding wavelengths of maximum absorption (λmax), and the nature of these transitions (e.g., π→π* or n→π*). researchgate.netresearchgate.net
For this compound, TD-DFT calculations, often performed using functionals like B3LYP, help in predicting its UV-Vis spectrum. researchgate.netresearchgate.net The calculated electronic transitions typically correspond to excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. researchgate.net These transitions are responsible for the absorption bands observed in the experimental UV-Vis spectrum. researchgate.net The accuracy of these predictions can be influenced by the choice of the functional and basis set. ohio-state.edu For instance, long-range corrected functionals can provide more accurate results for charge-transfer excitations. ohio-state.edu
Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide valuable information about the chemical reactivity and stability of a molecule. researchgate.netekb.eg These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). ekb.egnih.govresearchgate.net
The chemical potential (μ) indicates the tendency of electrons to escape from the system. A higher chemical potential suggests a greater tendency to donate electrons. The chemical hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and greater stability. researchgate.netGlobal softness (S) is the reciprocal of hardness and indicates the molecule's capacity to accept electrons. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. nih.gov
For pyrazole derivatives, these descriptors are calculated to understand their reactivity. ekb.egnih.gov For instance, a molecule with a high electrophilicity index would be a good electrophile. nih.gov The values of these descriptors for this compound can be calculated using the following equations based on its HOMO and LUMO energies:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Potential (μ) = (EHOMO + ELUMO) / 2 nih.gov
Chemical Hardness (η) = (EHOMO - ELUMO) / 2 nih.gov
Global Softness (S) = 1 / η
Electrophilicity Index (ω) = μ2 / (2η) researchgate.net
| Parameter | Definition |
|---|---|
| Chemical Potential (μ) | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | Resistance to change in electron distribution. |
| Global Softness (S) | The reciprocal of hardness, indicating the capacity to accept electrons. |
| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |
Thermodynamic Properties from Computational Methods
Computational methods, particularly DFT, can be used to calculate the thermodynamic properties of molecules, such as standard enthalpy (H°), entropy (S°), and heat capacity (Cv°). These calculations are typically performed based on the vibrational frequencies obtained from the optimized molecular geometry.
The calculated thermodynamic properties for this compound provide insights into its stability and behavior at different temperatures. These properties are crucial for understanding the thermodynamics of reactions involving this compound. For example, the standard enthalpy of formation indicates the energy change when the molecule is formed from its constituent elements in their standard states. The entropy provides a measure of the disorder of the system, and the heat capacity indicates how much the temperature of the substance will increase when a certain amount of heat is added.
| Thermodynamic Property | Description |
|---|---|
| Standard Enthalpy (H°) | The total heat content of the system. |
| Standard Entropy (S°) | A measure of the system's disorder. |
| Heat Capacity (Cv°) | The amount of heat required to raise the temperature of the substance by one degree Celsius. |
Coordination Chemistry and Metallophthalocyanine Formation
Synthesis of Metal-Free Phthalocyanines from 4-(1H-pyrazol-5-yl)phthalonitrile Precursors
Metal-free phthalocyanines derived from pyrazole-substituted phthalonitriles can be synthesized through various methods. researchgate.net One common approach involves the cyclotetramerization of the phthalonitrile (B49051) precursor, such as this compound, in a high-boiling solvent like 1-pentanol, often in the presence of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net
An alternative route to metal-free phthalocyanines is through the demetalation of a corresponding metallophthalocyanine. For instance, a magnesium phthalocyanine (B1677752) complex can be treated with a strong acid, like acetic acid with a catalytic amount of hydrochloric acid, to remove the central metal ion and yield the metal-free derivative. researchgate.net Another efficient method utilizes a zinc(II) template, where the initial synthesis is carried out with a zinc salt, and the zinc is subsequently removed under acidic conditions to produce the metal-free phthalocyanine. rsc.org
Formation of Metallophthalocyanine Complexes
The large central cavity of the phthalocyanine macrocycle, formed from the tetramerization of precursors like this compound, can accommodate a wide variety of metal ions. researchgate.net The synthesis of these metallophthalocyanine complexes is typically achieved through a template synthesis, where the cyclotetramerization of the phthalonitrile occurs in the presence of a metal salt. researchgate.net
Divalent Metal Complexes (e.g., Mg(II), Zn(II), Cu(II), Co(II), Ni(II))
A range of divalent metal complexes of pyrazole-substituted phthalocyanines have been synthesized and characterized. researchgate.netresearchgate.net The general method involves heating the substituted phthalonitrile with a corresponding metal salt, such as zinc acetate (B1210297), magnesium acetate, copper(II) chloride, cobalt(II) chloride, or nickel(II) chloride, in a suitable solvent. researchgate.netnih.govresearchgate.netnih.govjmchemsci.com For example, zinc(II) phthalocyanines have been prepared by the cyclotetramerization of the corresponding phthalonitrile with zinc acetate and DBU in 1-pentanol. researchgate.net Similarly, nickel(II) phthalocyanine complexes can be synthesized from the reaction of the phthalonitrile precursor with a nickel salt. researchgate.netnih.gov The synthesis of cobalt(II) and copper(II) complexes also follows this template method. nih.govresearchgate.net Magnesium(II) phthalocyanine complexes have also been reported, often synthesized as a precursor for the metal-free derivative. researchgate.netresearchgate.net
Trivalent Metal Complexes (e.g., Mn(III), Ga(III), In(III), Al(III))
Trivalent metal ions can also be incorporated into the phthalocyanine core. Manganese(III) phthalocyanine complexes have been synthesized, and their magnetic and electronic properties have been a subject of interest. rsc.orguniversiteitleiden.nl The on-surface synthesis of manganese-phthalocyanines has been achieved by coordinating the phthalonitrile precursor with manganese ions on a silver substrate followed by a cyclotetramerization reaction. rsc.org Gallium(III) and Indium(III) phthalocyanines have also been prepared. researchgate.netresearchgate.net The synthesis of gallium(III) phthalocyanines can be carried out by reacting the substituted phthalonitrile with gallium(III) chloride in a high-boiling solvent like n-hexanol with DBU. researchgate.net
Other Metal Complexes (e.g., Sn(II))
While less common, other metal complexes such as those with tin(II) have been explored. The synthesis would typically follow a similar template cyclotetramerization reaction using a suitable tin(II) salt.
Influence of Metal Centers on Electronic and Spectroscopic Properties of Phthalocyanines
The central metal ion has a profound impact on the electronic and spectroscopic properties of phthalocyanines. researchgate.netresearchgate.netaps.orgnih.govresearchgate.net This influence stems from the interaction between the metal d-orbitals and the π-electron system of the phthalocyanine macrocycle.
Studies on a series of transition metal phthalocyanines have revealed that the contribution of metal 3d-orbitals to the frontier molecular orbitals (HOMO and LUMO) varies significantly across the series. researchgate.net For instance, in manganese and iron phthalocyanines, the metal 3d-orbitals make a major contribution to the frontier orbitals. researchgate.net This contribution is less pronounced in cobalt phthalocyanine and becomes negligible for nickel, copper, and zinc phthalocyanines. researchgate.net
This variation in metal-ligand orbital interaction directly affects the electronic absorption spectra of the metallophthalocyanines. A key feature in the UV-vis spectrum of phthalocyanines is the Q-band, which is sensitive to the central metal ion. It has been observed that a more electronegative metal ion in the phthalocyanine cavity leads to a greater blue shift (hypsochromic shift) of the Q-band wavelength. researchgate.net The nature of the central metal also influences other photophysical properties such as fluorescence quantum yields and lifetimes. comu.edu.tr For example, zinc(II) phthalocyanines often exhibit fluorescence, while the presence of heavier or paramagnetic metals can quench fluorescence. comu.edu.tr
Regioisomeric Purity and Separation Techniques in Phthalocyanine Synthesis
The synthesis of peripherally substituted phthalocyanines from monosubstituted phthalonitriles, such as this compound, typically results in a mixture of four regioisomers (C4h, D2h, C2v, and Cs). researchgate.net The separation of these isomers is often challenging but crucial, as different regioisomers can exhibit different photophysical and photochemical properties. researchgate.net
Column chromatography is a primary technique employed for the separation of these regioisomers. researchgate.netuab.cat For instance, practically pure Cs regioisomers of peripherally substituted phthalocyanines have been successfully isolated using column chromatography. researchgate.net The choice of the stationary and mobile phases is critical for achieving good separation. Silica gel is a commonly used stationary phase. uab.cat
The development of synthetic methods that favor the formation of a particular regioisomer is also an active area of research. uab.cat While statistical synthesis often leads to a mixture, in some cases, specific reaction conditions or the nature of the substituents can influence the isomeric ratio.
Aggregation Behavior of Phthalocyanine Derivatives
The aggregation of phthalocyanine molecules, a phenomenon driven by non-covalent interactions such as van der Waals forces and π-π stacking, is a critical aspect of their chemistry. This behavior is significantly influenced by the nature of the solvent, the concentration of the phthalocyanine, temperature, and the identity of the central metal ion. For phthalocyanines derived from this compound, the pyrazole (B372694) substituent plays a key role in modulating these aggregation properties. While direct studies on the aggregation of phthalocyanines synthesized solely from this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from closely related pyrazole-substituted analogs.
Detailed Research Findings
Research into the aggregation of zinc (II) and magnesium (II) phthalocyanines bearing 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenoxy substituents provides a strong model for understanding the behavior of pyrazolyl-phthalocyanine derivatives. nih.govresearchgate.net The presence of the pyrazole moiety introduces specific intermolecular interactions that, in conjunction with the broad phthalocyanine macrocycle, dictate the extent and nature of aggregation.
In aqueous and aqueous-organic media, these pyrazolyl-substituted phthalocyanines exhibit a strong tendency to form aggregates. nih.govresearchgate.net This is primarily observed through changes in their electronic absorption spectra, particularly in the Q-band region, which is characteristic of the phthalocyanine macrocycle. Upon aggregation, a blue-shift in the Q-band is typically observed, which is indicative of the formation of H-aggregates (face-to-face stacking). nih.govresearchgate.net This behavior is consistent with the general understanding of phthalocyanine aggregation, where the large, planar aromatic systems tend to stack to minimize unfavorable interactions with the solvent. researchgate.netrsc.org
The aggregation process is highly dependent on the solvent environment. In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), the pyrazolyl-phthalocyanine derivatives tend to exist in a monomeric state, as evidenced by a sharp, intense Q-band that adheres to the Beer-Lambert law at low concentrations. nih.govresearchgate.net However, the introduction of water into these organic solvents promotes aggregation. researchgate.netresearchgate.net For instance, in a study on zinc phthalocyanine with a 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenoxy moiety, aggregation in DMSO was observed only after the water concentration exceeded 10%. researchgate.net In contrast, when a sulfur atom was used as a linker instead of an oxygen atom, aggregation in DMSO began with any addition of water, highlighting the subtle but significant influence of the linker on intermolecular interactions. researchgate.net
The dimerization constant (Kd), a quantitative measure of the tendency of molecules to form dimers, has been determined for some cationic pyrazolyl-phthalocyanine derivatives. nih.govresearchgate.net The dependence of Kd on the polarity of mixed solvents further underscores the critical role of the solvent in the aggregation process. nih.gov The formation of dimers is often the first step in the aggregation process, which can then lead to higher-order aggregates. nih.govrsc.org
The table below summarizes the aggregation behavior of a cationic zinc phthalocyanine containing 3,5-dimethylpyrazole (B48361) fragments in different solvent systems, as inferred from UV-Vis spectroscopic data. nih.gov
| Solvent System | Observed Spectral Changes | Inferred Aggregation State |
| Ethanol | Sharp, intense Q-band | Monomeric |
| DMF | Sharp, intense Q-band | Monomeric |
| Water | Broad, blue-shifted Q-band | H-aggregated (Dimers) |
| Water with Triton X-100 | Sharp, intense Q-band | Monomeric (Disaggregated) |
The use of surfactants like Triton X-100 can effectively disrupt the aggregates, leading to the monomerization of the phthalocyanine, as indicated by the reappearance of a sharp and intense Q-band. nih.gov This demonstrates that the aggregation is a reversible process driven by relatively weak intermolecular forces.
While the aforementioned studies focus on derivatives with dimethyl-substituted pyrazole rings and phenoxy linkers, it can be postulated that phthalocyanines derived directly from this compound would also exhibit significant aggregation in aqueous environments. The absence of methyl groups on the pyrazole ring might reduce steric hindrance, potentially allowing for closer π-π stacking and possibly stronger aggregation. The direct linkage to the phthalonitrile, without a flexible phenoxy group, would create a more rigid structure, which could also influence the geometry and stability of the resulting aggregates.
Advanced Applications and Functional Materials Development
Photocatalytic Applications of Derived Phthalocyanines
Phthalocyanine (B1677752) derivatives are renowned for their exceptional photophysical properties, making them highly effective as photosensitizers in photocatalysis. rsc.org These molecules, particularly metal complexes, can absorb light in the visible and near-infrared regions of the electromagnetic spectrum, a region where solar flux is at its maximum. researchgate.netnih.gov This light absorption excites the phthalocyanine molecule, enabling it to generate reactive oxygen species (ROS) which then decompose organic pollutants in water. rsc.org
The introduction of pyrazole (B372694) substituents onto the phthalocyanine macrocycle, derived from 4-(1H-pyrazol-5-yl)phthalonitrile, can significantly influence its photocatalytic efficiency. The pyrazole group is known to be electron-withdrawing, which modifies the electronic properties of the phthalocyanine ring. rsc.org This alteration can enhance the efficiency of photogenerated electron transfer to an acceptor, a critical step in the photocatalytic cycle. nih.gov
Research has demonstrated the high efficacy of phthalocyanine-based photocatalysts in degrading various organic dyes. For instance, quaternized zinc phthalocyanine derivatives used as photosensitizers for polyoxometalate (POM) catalysts have achieved 100% degradation of methylene (B1212753) blue under visible light. nih.gov The synergistic effect between the phthalocyanine photosensitizer and a catalyst support is crucial for high photocatalytic rates. rsc.org While many studies focus on various phthalocyanine structures, the principles underscore the potential of pyrazolyl-substituted phthalocyanines. By tuning the electronic landscape, these derivatives are promising candidates for developing more efficient and robust photocatalysts for environmental remediation. rsc.orgmdpi.com
Table 1: Examples of Photocatalytic Degradation using Phthalocyanine-Based Systems
| Photosensitizer/Catalyst System | Target Pollutant | Degradation Efficiency | Reference |
| Zinc Quaternized Phthalocyanine (ZnQPc⁴⁺) with PW₁₂ | Methylene Blue (MB) | 100% | nih.gov |
| Zinc Quaternized Phthalocyanine (ZnQPc⁴⁺) with P₂W₁₇ | Methylene Blue (MB) | 100% | nih.gov |
| Indium-Porphyrin MOF | Rhodamine B (RhB) | 99.07% in 20 mins | rsc.org |
| General Phthalocyanine-based photocatalysts | Various organic pollutants | >50% for over 50 different systems | rsc.org |
Semiconductor Material Development
Phthalocyanines are a well-established class of organic semiconductors due to their high chemical and thermal stability, mechanical flexibility, and extensive π-conjugated system. researchgate.netresearchgate.net These properties make them suitable for a range of thin-film semiconductor devices, including transistors and light-emitting diodes. researchgate.net The electrical conductivity of phthalocyanine films, which are predominantly p-type semiconductors, can be modulated by interaction with gases, forming the basis of their use in sensors. researchgate.net
The development of novel semiconductor materials from this compound hinges on the influence of the pyrazole substituent. The introduction of an electron-withdrawing pyrazole group into the phthalocyanine structure is a key strategy for tuning its semiconductor properties. rsc.org This substitution directly affects the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn determines the material's band gap and charge transport characteristics. nih.gov
While specific studies on the semiconductor properties of phthalocyanines derived directly from this compound are emerging, the principles are well-documented for other substituted phthalocyanines and related organic molecules. researchgate.netnih.govscispace.com The synthesis of such materials allows for the fabrication of thin films whose optical and electrical properties, such as conductivity and activation energy, can be systematically investigated to confirm their semiconductor nature. nih.govresearchgate.net The tailorability offered by the pyrazole substituent positions these materials as promising candidates for next-generation organic electronics. rsc.org
Non-Linear Optical (NLO) Properties of Phthalonitrile (B49051) and Phthalocyanine Systems
Non-linear optical (NLO) materials are crucial for modern technologies like telecommunications, optical computing, and optical signal processing. nih.govfrontiersin.org Organic molecules with large, delocalized π-electron systems, such as phthalocyanines, are prime candidates for NLO applications. researchgate.netnih.gov Their molecular structure leads to high polarizability when interacting with intense electromagnetic fields from lasers, resulting in significant NLO responses, particularly large third-order optical nonlinearities. nih.govrsc.org
The NLO properties, such as the third-order nonlinear susceptibility (χ(3)), can be investigated using techniques like the Z-scan method. nih.govnih.gov Studies on various metallated phthalocyanines have revealed robust NLO coefficients, suggesting their potential for optical switching and limiting applications. nih.govfrontiersin.org It has been shown that the NLO response is sensitive to both the central metal ion and the peripheral substituents on the phthalocyanine ring. nih.gov
The incorporation of a pyrazole group via the this compound precursor is a strategic approach to enhance NLO properties. The electron-withdrawing nature of the pyrazole substituent can create a "push-pull" electronic structure within the phthalocyanine molecule, a well-known strategy for increasing molecular hyperpolarizability. rsc.orgnih.gov This tailored electronic asymmetry can lead to significantly larger χ(3) values compared to unsubstituted or symmetrically substituted phthalocyanines. nih.gov
Table 2: Representative Third-Order NLO Properties of Substituted Phthalocyanines
| Compound | NLO Property Measured | Key Finding | Reference |
| 3,4,5-Trimethoxy Phenyl Substituted Phthalocyanines | Two-photon absorption cross-sections (σ₂) | Robust values of 9,300–57,000 GM, indicating strong potential for optical switching. | nih.govfrontiersin.org |
| ZnPCS, AlPCS, AlPCP | Third-order susceptibility (χ(3)) | Different central ions and substituents significantly affect the magnitude of χ(3). | nih.gov |
| Tetra tert-butyl phthalocyanine | Nonlinear refraction | Exhibits low-power optical limiting based on a negative (self-defocusing) nonlinearity. | acrhem.org |
Sensing Applications (Chemical and Biosensors)
The unique combination of the pyrazole ligand and the phthalocyanine signal transducer makes derivatives of this compound highly promising for chemical and biosensor applications. researchgate.netnih.gov Phthalocyanine-based films are known to function as sensing materials for volatile organic compounds and gases, where the interaction with the analyte modulates the material's optical or electrical properties. researchgate.netresearchgate.netresearchgate.net
The pyrazole moiety itself is an excellent chelating ligand for various metal ions. nih.govchemrxiv.org Pyrazole and pyrazoline-based fluorescent sensors have demonstrated high selectivity and sensitivity for ions such as Zn²⁺, Cd²⁺, Fe³⁺, and Cu²⁺. nih.govchemrxiv.orgnih.govresearchgate.net In these systems, the binding of the metal ion to the nitrogen atoms of the pyrazole ring induces a significant change in the fluorescence emission, creating a "turn-on" or "turn-off" sensor. nih.govresearchgate.net
By incorporating the pyrazole unit into a phthalocyanine macrocycle, it is possible to design sophisticated sensors. The pyrazole group can serve as the specific recognition site for the target analyte, while the phthalocyanine's intense color and fluorescence act as the signaling unit. researchgate.net For example, a pyrazole-substituted phthalocyanine could selectively bind Fe³⁺, leading to a measurable shift in its Q-band absorption or a quenching of its fluorescence, allowing for quantitative detection. nih.gov Research has shown that pyrazole sensors can achieve very low limits of detection, in the micromolar (µM) range. nih.govresearchgate.net
Table 3: Performance of Pyrazole-Based Fluorescent Metal Ion Sensors
| Sensor Type | Target Ion | Key Performance Metric | Reference |
| Pyrazole 8 | Zn²⁺ | ~20-fold increase in fluorescence emission | nih.govresearchgate.net |
| Pyrazole 8 | Cd²⁺ | ~2.5-fold increase in fluorescence emission | nih.govresearchgate.net |
| Pyrazole 9 | Fe³⁺ | ~30-fold increase in fluorescence emission; Limit of Detection (LoD) of 0.025 µM | nih.govresearchgate.net |
| Pyrazole-carbohydrazide | Zn²⁺ | Colorimetric change from colorless to yellow | nih.gov |
Electrocatalysis and Electropolymerization
Metallophthalocyanines are highly versatile and cost-effective electrocatalysts for a range of important energy conversion reactions. researchgate.netrsc.org These include the oxygen reduction reaction (ORR), essential for fuel cells; the carbon dioxide reduction reaction (CO₂RR) for converting CO₂ into valuable fuels; and the oxygen and hydrogen evolution reactions (OER and HER) for water splitting. researchgate.netresearchgate.netscinito.ai The catalytic activity of a metallophthalocyanine is determined by the central metal ion and the peripheral substituents, which can be tailored to optimize performance. researchgate.netresearchgate.net
The introduction of pyrazole substituents via this compound can significantly modulate the electrocatalytic properties of the resulting phthalocyanine. The electron-withdrawing nature of the pyrazole group alters the electron density at the central metal active site. rsc.org This electronic modification influences the binding energies of reaction intermediates and the redox potentials of the catalyst (e.g., M(III)/(II) potential), which are key descriptors of catalytic activity. researchgate.net For instance, in the CO₂RR, appending specific substituents to the phthalocyanine ring can improve activity, selectivity, and stability, enabling the conversion of CO₂ to products like methanol (B129727) over extended periods. researchgate.net While electropolymerization of this specific phthalonitrile is not widely documented, the functional groups present offer potential pathways for creating conductive polymer films with embedded catalytic sites.
Application in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology, and phthalocyanines are an important class of sensitizer (B1316253) dyes due to their strong absorption in the red/near-IR region of the solar spectrum and their excellent stability. nih.govresearchgate.net An effective DSSC dye requires a "push-pull" architecture, where an electron-donating part of the molecule is coupled with an electron-accepting and anchoring group that binds to the semiconductor (e.g., TiO₂) surface. nih.govrsc.org
Phthalocyanines derived from this compound are exceptionally well-suited for this application. The pyrazole moiety, especially when modified to a pyrazole-3-carboxylic acid, can serve as a highly effective acceptor and anchoring group. researchgate.netyildiz.edu.tr Research has shown that using a pyrazole-3-carboxylic acid anchor leads to stronger binding to the TiO₂ surface and results in higher power conversion efficiencies (PCE) compared to dyes with only a simple carboxylic acid anchor. researchgate.net
In one study, an unsymmetrical zinc phthalocyanine dye featuring a directly linked pyrazole-3-carboxylic acid anchoring group achieved an impressive PCE of 2.52%. yildiz.edu.tr This superior performance was attributed to the conjugated nature of the anchoring group, which facilitates efficient electron injection from the excited dye into the semiconductor's conduction band. nih.govyildiz.edu.tr This demonstrates that the pyrazole moiety plays a crucial dual role: it modifies the electronic properties of the phthalocyanine (acting as an electron-withdrawing group) and serves as a robust anchor to the semiconductor surface, making it a key component in the design of high-performance DSSC dyes. researchgate.netyildiz.edu.tr
Table 4: Photovoltaic Performance of Pyrazole-Containing Phthalocyanine Dyes in DSSCs
| Dye Name | Anchoring Group | Power Conversion Efficiency (η) | Jsc (mA cm⁻²) | Voc (V) | FF | Reference |
| PCA-ZnPc-4 | Pyrazole-3-carboxylic acid (direct linkage) | 2.52% | 6.53 | 0.584 | 0.66 | yildiz.edu.tr |
| PCA-ZnPc-2 | Pyrazole-3-carboxylic acid (oxygen bridge) | 1.86% | - | - | - | yildiz.edu.tr |
| PCA-ZnPc-1 | Pyrazole-3-carboxylic acid | Better η than analogues with only COOH | - | - | - | researchgate.net |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of 4-(1H-pyrazol-5-yl)phthalonitrile and its derivatives is a critical first step in harnessing their potential. While traditional synthetic methods exist, future research will likely focus on developing more efficient, sustainable, and versatile pathways.
One promising avenue is the adoption of "green" chemistry principles. This could involve one-pot syntheses that reduce waste and improve efficiency. For instance, a multi-component reaction strategy, similar to those used for other heterocyclic compounds, could be explored. chemrevlett.com Such a strategy might involve the condensation of a phthalonitrile (B49051) precursor, a hydrazine (B178648), and a suitable three-carbon synthon to construct the pyrazole (B372694) ring in a single step. The use of environmentally benign solvents and catalysts, such as ionic liquids or magnetically separable nanocatalysts, could further enhance the green credentials of these synthetic routes. chemrevlett.comresearchgate.net
Another area of exploration is the development of novel catalytic systems. Recent advances in the synthesis of pyrazole derivatives have highlighted the efficacy of various catalysts, including those based on copper and other transition metals. researchgate.net Research into catalysts that can promote the regioselective synthesis of the 5-substituted pyrazole isomer would be particularly valuable, as this would provide greater control over the final molecular architecture.
Furthermore, flow chemistry presents an opportunity to scale up the production of this compound in a controlled and efficient manner. This technology allows for precise control over reaction parameters, leading to higher yields and purity.
Design of Advanced Derivatives with Tailored Properties
The functionalization of the this compound core is key to tailoring its properties for specific applications. The pyrazole and phthalonitrile moieties both offer sites for chemical modification, opening up a vast chemical space for the design of new materials.
Derivatives can be designed to enhance thermal stability, a critical property for high-performance polymers. The introduction of bulky or aromatic substituents onto the pyrazole ring can increase the glass transition temperature and decomposition temperature of the resulting polymers. For example, the synthesis of phthalonitrile derivatives containing bulky groups has been shown to improve the thermal properties of the resulting phthalocyanines. rsc.org
Furthermore, the electronic properties of the molecule can be tuned by introducing electron-donating or electron-withdrawing groups. This could lead to the development of novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles demonstrates how complex heterocyclic systems with tailored electronic properties can be constructed. nih.gov
The design of derivatives with specific liquid crystalline properties is another exciting prospect. By attaching long alkyl chains or other mesogenic groups to the core structure, it may be possible to create novel liquid crystals with applications in displays and sensors.
Computational Design and Predictive Modeling for Material Applications
Computational modeling will be an indispensable tool in accelerating the discovery and design of new materials based on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, optical properties, and reactivity of novel derivatives before they are synthesized in the lab. This can save significant time and resources by allowing researchers to focus on the most promising candidates.
Molecular dynamics (MD) simulations can be employed to predict the bulk properties of materials derived from these molecules, such as their mechanical strength, thermal stability, and morphology. For instance, MD simulations have been used to predict the melting points of phthalonitrile-based materials, which is crucial for their processing. oaepublish.comwindows.net
Machine learning (ML) is also poised to play a significant role. By training ML models on existing experimental and computational data, it may be possible to predict the properties of new derivatives with high accuracy. This data-driven approach could dramatically accelerate the materials discovery process.
Integration into Hybrid Material Systems
The integration of this compound and its derivatives into hybrid material systems offers a route to creating materials with enhanced or entirely new functionalities.
One area of interest is the development of hybrid materials for chemosensing. Phthalocyanines, which can be synthesized from phthalonitriles, are known for their sensing capabilities. By incorporating this compound-derived phthalocyanines into polymers or onto the surface of nanomaterials like graphene or carbon nanotubes, it may be possible to create highly sensitive and selective chemical sensors. researchgate.net
Another promising direction is the creation of pyrazole-containing metal-organic frameworks (MOFs). The pyrazole nitrogen atoms can act as coordination sites for metal ions, leading to the formation of porous, crystalline materials. These MOFs could have applications in gas storage, catalysis, and drug delivery. The development of pyrazole-tetrazole hybrid energetic materials showcases the potential of combining pyrazole units with other nitrogen-rich heterocycles to create functional materials. nih.gov
Q & A
Basic: What are the common synthetic routes for preparing 4-(1H-pyrazol-5-yl)phthalonitrile, and how can its purity be verified?
Answer:
this compound is typically synthesized via nucleophilic aromatic substitution (NAS) reactions. A standard protocol involves reacting nitro-substituted phthalonitrile precursors (e.g., 4-nitrophthalonitrile) with pyrazole derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (60–80°C) . Purification is achieved through column chromatography using silica gel and chloroform as the mobile phase . Purity verification employs:
- FT-IR spectroscopy : Confirming nitrile (C≡N) stretches near 2230 cm⁻¹ and pyrazole ring vibrations (C=N/C-N) at 1500–1600 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and nitrile carbons (δ ~115 ppm) .
- Melting point analysis : Sharp melting points indicate purity .
Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Answer:
- Single-crystal X-ray diffraction (XRD) : Resolves molecular geometry, bond lengths (e.g., C≡N: ~1.14 Å), and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
- UV-Vis spectroscopy : Identifies π→π* transitions in the aromatic and nitrile groups (200–300 nm) .
- MALDI-TOF mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~220–230) .
- Vibrational spectroscopy (FT-IR/Raman) : Assigns functional groups and detects conformational isomers .
Advanced: How do substituents on the pyrazole ring influence the electronic properties and reactivity of this compound in phthalocyanine synthesis?
Answer:
Substituents on the pyrazole ring (e.g., electron-withdrawing groups like –NO₂ or electron-donating groups like –CH₃) modulate:
- Electronic effects : Electron-withdrawing groups enhance electrophilicity at the nitrile carbon, accelerating cyclotetramerization to phthalocyanines .
- Steric hindrance : Bulky groups (e.g., trityl) favor cis/trans conformers in phthalocyanine macrocycles, impacting solubility and aggregation .
- Reactivity : Pyrazole’s nitrogen lone pairs participate in coordination with metal ions (e.g., Zn²⁺, Mg²⁺), influencing metallophthalocyanine formation .
Methodological note : Substituent effects are quantified via Hammett constants (σ) and DFT-calculated frontier molecular orbitals (HOMO/LUMO) .
Advanced: What computational methods are employed to predict the conformational dynamics and stability of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis sets optimize molecular geometry, calculate vibrational frequencies (scaled by 0.9608), and predict NMR chemical shifts (error <5% vs. experimental) .
- Time-dependent DFT (TD-DFT) : Models electronic transitions (e.g., charge-transfer excitations) for UV-Vis spectra .
- Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., n→π* in nitrile groups) stabilizing conformers .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock/Vina .
Key finding : Pyrazole ring rotation barriers (~5–10 kcal/mol) suggest dynamic conformational flexibility at room temperature .
Advanced: How does ambient oxidation affect the stability of this compound derivatives during storage and synthesis?
Answer:
Phthalonitriles with electron-rich substituents (e.g., –OCH₃) are prone to oxidation. For example, 4-(4-formylphenoxy)phthalonitrile oxidizes to 4-(4-carboxylphenoxy)phthalonitrile in air via radical-mediated pathways, confirmed by:
- XRD : Carboxylic acid dimer formation via O–H⋯O hydrogen bonds (2.60 Å) .
- ¹³C NMR : Carboxyl carbon signal at δ ~167 ppm .
Mitigation strategies : - Store under inert atmosphere (N₂/Ar).
- Add antioxidants (e.g., BHT) during synthesis.
- Monitor via periodic FT-IR to detect carbonyl (C=O) formation at ~1670 cm⁻¹ .
Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Answer:
Discrepancies between experimental and theoretical spectra arise from:
- Solvent effects : Polar solvents (e.g., DMSO) shift NMR peaks vs. gas-phase DFT calculations. Correct using implicit solvation models (e.g., PCM) .
- Crystallographic disorder : XRD may average multiple conformers. Refine occupancy factors or use Hirshfeld surface analysis .
- Impurity interference : Use 2D NMR (COSY, HSQC) to isolate signals .
Case study : Disputed FT-IR carbonyl peaks in oxidized derivatives are resolved by comparing experimental data with scaled DFT vibrational modes .
Basic: What are the key applications of this compound in materials science?
Answer:
- Phthalocyanine precursors : Forms metallophthalocyanines for organic semiconductors, dyes, and catalysts .
- Coordination polymers : Pyrazole-nitrogen coordinates transition metals (e.g., Cu, Fe) for MOF synthesis .
- Nonlinear optical materials : High polarizability from π-conjugated systems enables second-harmonic generation (SHG) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
